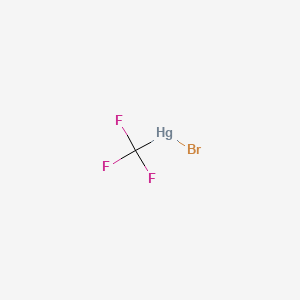
(Trifluoromethyl)mercuric bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trifluoromethyl)mercuric bromide, also known as this compound, is a useful research compound. Its molecular formula is CBrF3Hg and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Reactivity and Functionality
(Trifluoromethyl)mercuric bromide serves as a valuable reagent in the synthesis of trifluoromethylated compounds. The presence of the trifluoromethyl group enhances the lipophilicity and electrophilicity of the resulting molecules, making them more reactive in various chemical transformations.
Key Reactions
- Trifluoromethylation : This compound is often used in reactions that introduce trifluoromethyl groups into organic substrates, which can significantly alter their biological activity and chemical stability.
- Cross-Coupling Reactions : It can facilitate cross-coupling reactions between aryl halides and organometallic reagents, enhancing the formation of complex organic structures.
Medicinal Chemistry
Pharmacological Potential
The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, leading to increased potency and selectivity. Compounds synthesized using this compound have shown promise in targeting various biological pathways.
Case Study: Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of compounds were tested against Staphylococcus aureus and Escherichia coli, revealing Minimum Inhibitory Concentration (MIC) values that indicate their potential as antibiotic agents.
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| Compound A | 0.16–0.68 | Staphylococcus aureus |
| Compound B | 9.75–12.0 | Escherichia coli |
Materials Science
Applications in Polymer Chemistry
this compound is utilized in the development of advanced materials, particularly polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer matrices has been shown to improve their mechanical properties and durability under harsh conditions.
Environmental Chemistry
Role in Environmental Studies
The stability of this compound makes it an interesting compound for studying environmental persistence and degradation pathways of fluorinated compounds. Its behavior in various environmental conditions can provide insights into the fate of similar compounds in ecological systems.
Eigenschaften
CAS-Nummer |
421-09-0 |
|---|---|
Molekularformel |
CBrF3Hg |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
bromo(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.BrH.Hg/c2-1(3)4;;/h;1H;/q;;+1/p-1 |
InChI-Schlüssel |
HHFFMQYLIFJTOA-UHFFFAOYSA-M |
SMILES |
C(F)(F)(F)[Hg]Br |
Kanonische SMILES |
C(F)(F)(F)[Hg]Br |
Key on ui other cas no. |
421-09-0 |
Synonyme |
(trifluoromethyl)mercuric bromide CF3HgB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















